

# ATTO 488 NHS Ester: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: ATTO 488 NHS ester

Cat. No.: B12371995

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An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and protocols for utilizing **ATTO 488 NHS ester**, a versatile fluorescent probe for biomolecular labeling.

**ATTO 488 NHS ester** is a fluorescent labeling agent widely used in life sciences research. It belongs to the family of ATTO dyes, which are known for their exceptional photo-stability and high fluorescence quantum yields.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amino groups present in biomolecules such as proteins, peptides, and modified oligonucleotides.[2] This covalent linkage results in a stable fluorescently tagged molecule suitable for a wide array of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3][4]

## Core Properties and Characteristics

ATTO 488 is a rhodamine-based dye characterized by its strong absorption and high fluorescence, making it a bright and photostable green fluorophore.[2][5] Its hydrophilic nature and excellent water solubility prevent aggregation and ensure its utility in aqueous buffers commonly used for biological experiments.[1]

## Quantitative Spectroscopic and Physical Data

The key characteristics of **ATTO 488 NHS ester** are summarized in the table below. These parameters are crucial for designing and executing fluorescence-based experiments, including

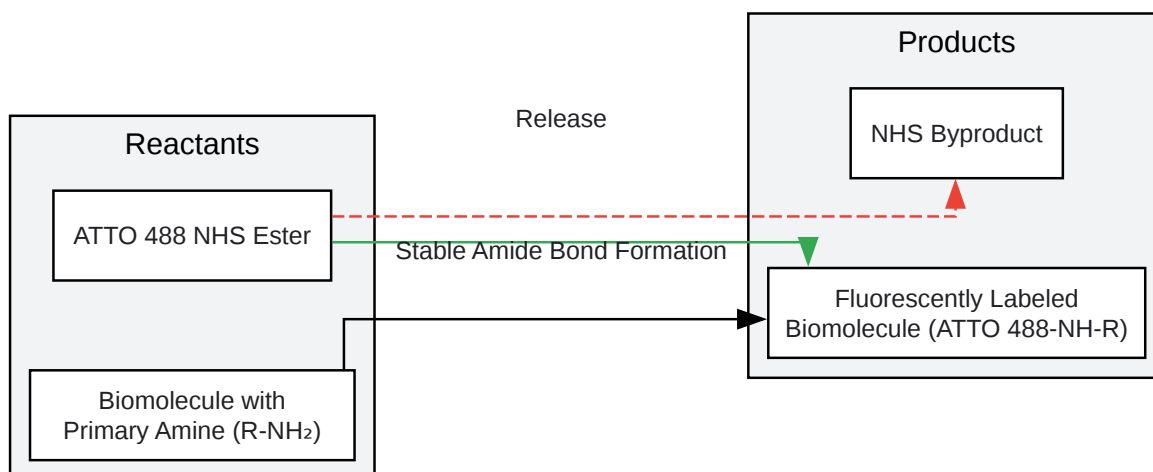
selecting appropriate excitation sources and emission filters.

Property	Value	Reference
Molecular Formula	C <sub>29</sub> H <sub>26</sub> N <sub>4</sub> O <sub>12</sub> S <sub>2</sub>	[6]
Molecular Weight	686.67 g/mol	[6]
Appearance	Powder	
Excitation Maximum (λ <sub>ex</sub> )	501 nm	
498 nm (in 0.1 M phosphate pH 7.0)	[7]	
Emission Maximum (λ <sub>em</sub> )	523 nm	[1]
520 nm (in 0.1 M phosphate pH 7.0)	[7]	
Molar Extinction Coefficient (ε <sub>max</sub> )	9.0 x 10 <sup>4</sup> M <sup>-1</sup> cm <sup>-1</sup>	[1]
Fluorescence Quantum Yield (η <sub>fl</sub> )	80%	[1]
Fluorescence Lifetime (τ <sub>fl</sub> )	4.1 ns	[1]
Recommended Excitation Source	488 nm Argon-Ion laser	[3]
Storage Temperature	-20°C, protected from light	[6]

## Biomolecule Labeling with ATTO 488 NHS Ester

The fundamental principle behind the use of **ATTO 488 NHS ester** is the reaction of the succinimidyl ester with nucleophilic primary amino groups, typically the ε-amino group of lysine residues in proteins or amino-modified oligonucleotides.[2][8] This reaction, which forms a stable amide bond, is most efficient at a slightly alkaline pH of 8.0-9.0, where the amino groups are deprotonated and thus more reactive.[9]

## ATTO 488 NHS Ester Labeling Reaction

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Caption: Covalent labeling of a biomolecule with **ATTO 488 NHS ester**.

## Experimental Protocols

Successful labeling of biomolecules requires careful attention to buffer conditions, protein concentration, and purification of the final conjugate. The following are generalized protocols for labeling antibodies and oligonucleotides.

### Antibody Labeling Protocol

This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-protein ratio may need to be determined empirically for other proteins.

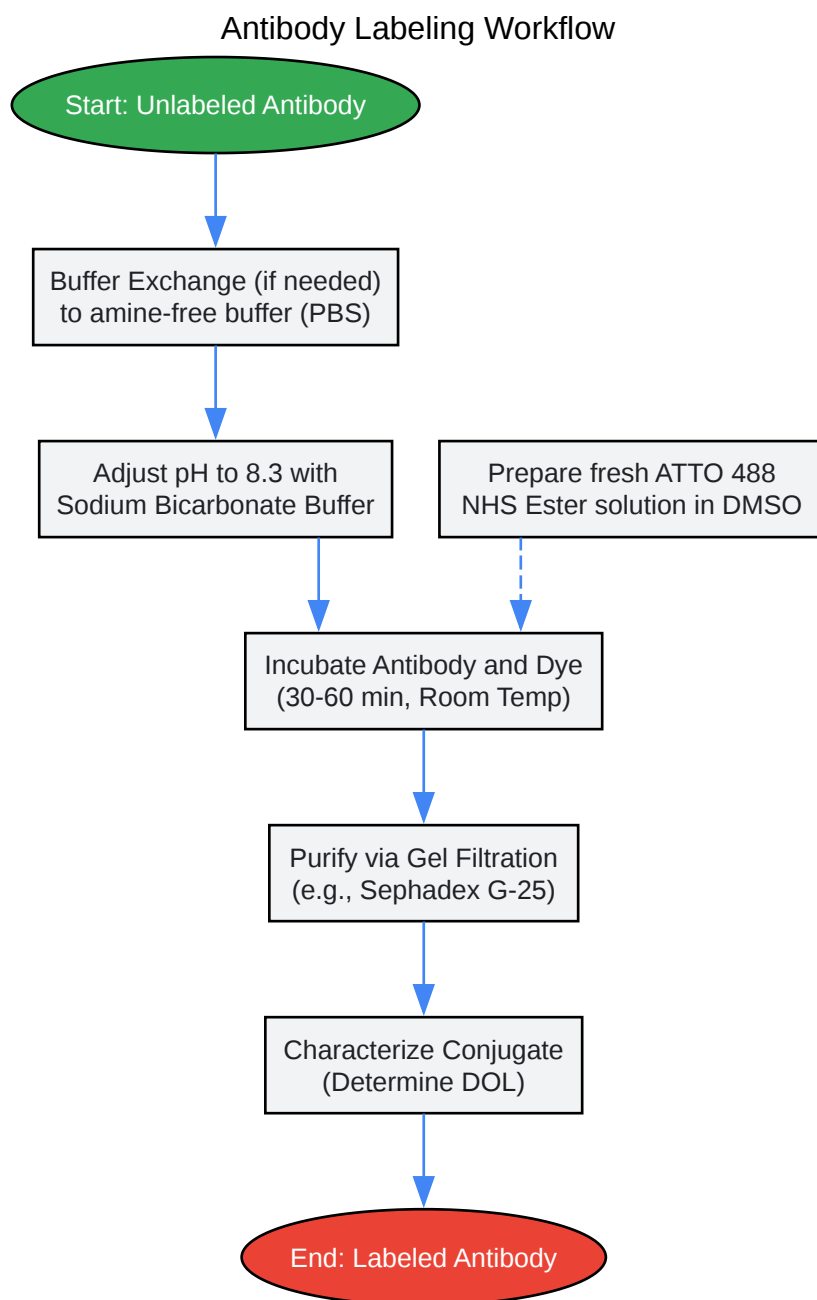
Materials:

- Antibody solution (2 mg/mL in amine-free buffer like PBS)
- **ATTO 488 NHS ester**
- Anhydrous, amine-free DMSO or DMF
- Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)[3]

- Purification column (e.g., Sephadex G-25)[9]
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[3] Adjust the pH of the antibody solution to 8.3 by adding 0.1 volumes of 1 M sodium bicarbonate buffer.[3]
- Dye Preparation: Immediately before use, dissolve the **ATTO 488 NHS ester** in anhydrous DMSO to a concentration of 1-2 mg/mL to create a stock solution.[2][3]
- Labeling Reaction: While gently stirring, add a 2 to 10-fold molar excess of the reactive dye solution to the antibody solution.[2][3] Incubate the reaction for 30 to 60 minutes at room temperature.[3]
- Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9] The first colored band to elute is the labeled antibody.
- Determination of Degree of Labeling (DOL): The DOL, which is the molar ratio of dye to protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~501 nm (for ATTO 488). The optimal DOL for most antibodies is between 2 and 10.[2]
- Storage: Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a preservative like sodium azide or aliquot and freeze at -20°C.[3][8]



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Caption: A typical workflow for labeling antibodies with **ATTO 488 NHS ester**.

## Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

Materials:

- Amino-modified oligonucleotide (0.1 mM in carbonate buffer)
- **ATTO 488 NHS ester**
- Anhydrous DMF
- Carbonate buffer (0.2 M, pH 8-9)
- Purification supplies (e.g., gel filtration or reversed-phase HPLC)

#### Procedure:

- Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[3]
- Dye Preparation: Prepare a 5 mg/mL solution of **ATTO 488 NHS ester** in anhydrous DMF.[3]
- Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[3] Incubate the mixture for 2 hours at room temperature with shaking.
- Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[3]

## Applications in Research and Drug Development

The high fluorescence quantum yield, photostability, and excellent water solubility of ATTO 488 make it a superior choice for a variety of high-sensitivity applications.[1] These include:

- High-Resolution Microscopy: Techniques such as PALM, dSTORM, and STED benefit from the photophysical properties of ATTO 488.[3][4]
- Flow Cytometry (FACS): The bright fluorescence of ATTO 488-labeled antibodies allows for clear identification and sorting of cell populations.[3]
- Fluorescence In-Situ Hybridization (FISH): Labeled oligonucleotide probes are used to detect specific DNA or RNA sequences within cells.[3]

- Single-Molecule Detection: The exceptional brightness and stability of ATTO 488 are ideal for observing individual biomolecules.[3][5]

In drug development, **ATTO 488 NHS ester** can be used to label drug candidates or target proteins to study their localization, trafficking, and binding kinetics within cellular systems.

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Address: 3281 E Guasti Rd

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